molecular formula C11H9F2NO B11818882 (5-(2,4-Difluorophenyl)furan-2-yl)methanamine

(5-(2,4-Difluorophenyl)furan-2-yl)methanamine

Katalognummer: B11818882
Molekulargewicht: 209.19 g/mol
InChI-Schlüssel: FPJVNGNOFGNKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(2,4-Difluorophenyl)furan-2-yl)methanamine: is an organic compound characterized by the presence of a furan ring substituted with a 2,4-difluorophenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,4-Difluorophenyl)furan-2-yl)methanamine typically involves the lithiation of a precursor compound followed by a reaction with an appropriate amine source. For instance, the compound can be synthesized by lithiating a furan derivative with an alkyllithium reagent (e.g., tert-butyl lithium) in a suitable solvent such as tetrahydrofuran (THF) and then reacting it with a difluorophenyl halide .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: (5-(2,4-Difluorophenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring and the phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (5-(2,4-Difluorophenyl)furan-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes .

Wirkmechanismus

The mechanism of action of (5-(2,4-Difluorophenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (5-(2,4-Difluorophenyl)furan-2-yl)methanamine is unique due to the specific positioning of the difluorophenyl group on the furan ring. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C11H9F2NO

Molekulargewicht

209.19 g/mol

IUPAC-Name

[5-(2,4-difluorophenyl)furan-2-yl]methanamine

InChI

InChI=1S/C11H9F2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5H,6,14H2

InChI-Schlüssel

FPJVNGNOFGNKLE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=CC=C(O2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.